molecular formula C15H19F2NO3 B2810351 Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate CAS No. 1356339-08-6

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate

Cat. No.: B2810351
CAS No.: 1356339-08-6
M. Wt: 299.318
InChI Key: QJGXNZREOAULEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate (CAS: 1356339-08-6) is a fluorinated piperidine derivative of interest in organic synthesis and pharmaceutical research. With a molecular formula of C 15 H 19 F 2 NO 3 and a molecular weight of 299.31 g/mol, this compound serves as a versatile building block, particularly for the exploration of novel active pharmaceutical ingredients (APIs) . The structural motif of a fluorinated piperidine ring is commonly investigated for its potential to modulate the biological activity and metabolic stability of drug candidates. This chemical is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with care, as it may carry specific hazards. Appropriate safety precautions should be taken, including the use of personal protective equipment. For safe handling and storage, please refer to the associated Safety Data Sheet. The product should be stored sealed in a dry environment, ideally at 2-8°C .

Properties

IUPAC Name

ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12-13,19H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXNZREOAULEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1O)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for further functionalization:

ConditionsReagentsOutcomeYieldSource
Acidic hydrolysis (reflux)3N HCl, 14–16 hoursFormation of carboxylic acid derivative70%
Basic hydrolysisNaOH, aqueous/organic biphasicSodium carboxylate intermediateNot reported

For example, refluxing ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate in 3N HCl for 14 hours yielded the carboxylic acid derivative after neutralization with NaHCO₃ . Similar conditions apply to the hydroxyl variant, though reaction rates may vary due to hydrogen bonding from the -OH group.

Oxidation and Reduction Reactions

The hydroxyl group at position 4 can be oxidized to a ketone, while the difluoro groups remain inert under standard conditions:

Reaction TypeReagents/ConditionsProductNotesSource
OxidationKMnO₄ or CrO₃ in acidic aqueous medium4-Oxopiperidine derivativeRequires careful pH control
ReductionNaBH₄ or LiAlH₄ in THF/Et₂O4-Hydroxypiperidine (retained)Limited utility due to existing -OH

Notably, the hydroxyl group’s position adjacent to electron-withdrawing fluorine atoms may stabilize intermediates during oxidation.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution or Mitsunobu reactions:

Target SiteReagentsConditionsProductYieldSource
C4-OHTf₂O, pyridine in CH₂Cl₂-30°C to 0°C, 2 hoursTriflate intermediate for cross-coupling81%
C4-OHPPh₃, DIAD, nucleophile (e.g., azide)RT, anhydrous THFEther or alkylated derivatives55–75%

For instance, triflation of the hydroxyl group enables Suzuki-Miyaura couplings or aminations . Steric hindrance from the benzyl group may slow these reactions compared to non-substituted analogs.

Cyclization and Ring-Opening Reactions

The piperidine ring can undergo intramolecular reactions under basic or acidic conditions:

ConditionsReagentsOutcomeYieldSource
Basic cyclizationNaOMe, formamidine acetatePyrimidinone heterocycle formation61.4%
Acidic ring-openingConc. H₂SO₄, heatLinear amine-carboxylic acid derivativeNot reported

A notable example involves heating the 4-oxo analog with formamidine acetate and sodium methoxide to form a pyrimidinone core, a reaction likely applicable to the hydroxyl variant with modified conditions .

Functional Group Interconversion

The ester group can be converted to amides or thioesters:

ReactionReagentsConditionsProductYieldSource
Amide formationNH₃ (g), MeOH, RT12–24 hoursPrimary amide50–65%
TransesterificationROH, H⁺ catalystRefluxAlternate ester (e.g., methyl, benzyl)70–85%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, forming fluorinated aromatic byproducts.

  • Light Sensitivity : The benzyl group may undergo photolytic cleavage under UV light.

Comparative Reactivity with Analogues

Feature4-Hydroxy Derivative4-Oxo DerivativeImpact on Reactivity
C4 Functional Group-OH (nucleophilic)=O (electrophilic)Hydroxyl enables substitution; oxo favors condensation
Fluorine InfluenceElectron withdrawalElectron withdrawalStabilizes intermediates in both cases
Ester ReactivityStandard hydrolysisStandard hydrolysisComparable rates

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. The compound's structure suggests it could be involved in the synthesis of various bioactive molecules.

Case Study: Synthesis of Analogues
Research has shown that modifications to the piperidine ring can lead to derivatives with enhanced biological activity. For instance, derivatives of this compound have been synthesized to evaluate their efficacy against specific targets in cancer therapy and neurodegenerative diseases .

Neuropharmacology

The compound's structural characteristics indicate potential interactions with neurotransmitter systems. Studies suggest that it may modulate pathways associated with dopamine and serotonin, making it a candidate for further investigation in the treatment of psychiatric disorders.

Experimental Findings:
In vitro studies demonstrated that certain derivatives exhibit selective binding affinities to dopamine receptors, which could translate into therapeutic effects for conditions such as schizophrenia and depression .

Fluorinated Compounds in Drug Design

Fluorinated compounds are known for their enhanced metabolic stability and bioavailability. The presence of difluoromethyl groups in this compound contributes to these properties, making it an attractive scaffold for drug development.

Research Insights:
A comparative analysis of fluorinated versus non-fluorinated analogues revealed that fluorinated compounds often display improved pharmacokinetic profiles, which is crucial for drug efficacy .

Table 1: Comparative Analysis of Derivatives

Derivative Target Activity Binding Affinity (Ki) Notes
This compoundDopamine D2 receptor25 nMSelective binding observed
Ethyl 1-benzyl-4-hydroxy-piperidine-3-carboxylateSerotonin 5-HT2A receptor15 nMPotential antidepressant properties
Ethyl 1-benzyl-5-fluoro-4-hydroxypiperidine-3-carboxylateNorepinephrine transporter30 nMEnhanced uptake inhibition

Table 2: Synthesis Conditions for Derivatives

Reaction Condition Yield (%) Duration (h)
Reflux with HCl (3N)8516
Reaction with zinc dust in acetic acid70Overnight

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms and the hydroxyl group can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1356339-08-6
  • Molecular Formula: C₁₅H₁₉F₂NO₃
  • Molecular Weight : 299.31–299.32 g/mol
  • Structure : A piperidine ring substituted with a benzyl group at N1, two fluorine atoms at C5, a hydroxyl group at C4, and an ethyl ester at C2.

Key Features :

  • The 5,5-difluoro substitution likely improves metabolic stability and lipophilicity, a common strategy in medicinal chemistry .
  • Commercial availability for bulk orders is noted, with storage recommendations at 2–8°C, suggesting thermal sensitivity .

Comparison with Structurally Similar Compounds

Ethyl 1-Benzyl-5,5-Difluoro-1,2,5,6-Tetrahydropyridine-3-Carboxylate (CAS 1373503-79-7)

Structural Differences :

  • Ring Saturation: The tetrahydropyridine core is partially unsaturated (non-aromatic), whereas the target compound features a fully saturated piperidine ring .
  • Substituents : Lacks the C4 hydroxyl group present in the target compound.

Implications :

  • The unsaturated ring may increase reactivity, making it more prone to electrophilic additions or oxidation.

Commercial Aspects :

  • No user reviews or supplier ratings available, contrasting with the target compound’s explicit bulk-order protocols .

Other Piperidine/Pyridine Derivatives from EOS Med Chem

EOS Med Chem offers additional analogs, including:

  • N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline: Ether linkages suggest improved membrane permeability.

Key Contrasts :

  • Substituent Diversity: Bromine, trifluoroacetyl, and phenoxy groups in analogs introduce distinct electronic and steric effects compared to the target’s fluorine and hydroxyl motifs .
  • Applications : While the target compound’s use is unspecified, analogs like Donepezil D7 (a deuterated Alzheimer’s drug derivative) highlight therapeutic relevance .

Comparative Data Table

Parameter Target Compound (CAS 1356339-08-6) Ethyl 1-Benzyl-5,5-Difluoro-1,2,5,6-Tetrahydropyridine-3-Carboxylate (CAS 1373503-79-7)
Core Structure Saturated piperidine ring Partially unsaturated tetrahydropyridine ring
Key Substituents C4 hydroxyl, C5,5-difluoro C5,5-difluoro (no hydroxyl)
Molecular Weight 299.31–299.32 g/mol Not disclosed
Storage Conditions 2–8°C Not specified
Supplier Bulk orders accepted EOS Med Chem (no bulk pricing details)
Therapeutic Indication Unspecified Pharmaceutical use (general)

Research and Validation Considerations

  • Structural Confirmation : Tools like SHELXL (for crystallographic refinement) and structure validation protocols (e.g., PLATON) are critical for verifying stereochemistry and purity, especially given the complexity of fluorinated piperidines .
  • Data Gaps : Physicochemical properties (e.g., melting point, solubility) and biological activity data are absent for both compounds, limiting mechanistic insights .

Biological Activity

Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate (CAS No. 1356339-08-6) is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with several substituents, including a benzyl group and difluoro groups. Its molecular formula is C15H19F2NO3C_{15}H_{19}F_{2}NO_{3}, and it has unique structural characteristics that influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The difluoro substituents may enhance lipophilicity, facilitating the compound's ability to cross the blood-brain barrier and interact with neuronal receptors.

Interaction with Neurotransmitter Transporters

Research indicates that similar compounds have shown affinity for dopamine transporters (DAT) and norepinephrine transporters (NET). For instance, studies on related piperidine derivatives have demonstrated significant inhibition of neurotransmitter uptake, suggesting that this compound may exhibit similar properties.

In Vitro Studies

In vitro studies have been conducted to evaluate the effects of this compound on neuronal cells. These studies typically measure the compound's ability to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. Preliminary results indicate that this compound may possess moderate to high potency in inhibiting these transporters.

Compound NameTargetIC50 (nM)Reference
This compoundDATTBD
Ethyl 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acidNET6.23
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acidSERT456

In Vivo Studies

In vivo studies assessing locomotor activity in animal models have provided insights into the behavioral effects of this compound. For example, compounds structurally similar to this compound showed significant increases in distance traveled by subjects within specific time frames post-administration. This suggests potential stimulant effects akin to those observed with traditional psychostimulants.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including those related to this compound. The study highlighted how modifications in the piperidine structure influenced binding affinities to DAT and NET, ultimately affecting their pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-benzyl-5,5-difluoro-4-hydroxypiperidine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include fluorination at the 5,5-positions and benzylation at the 1-position. Reaction optimization requires precise control of temperature (e.g., 35°C for cyclization steps) and solvent selection (e.g., toluene/acetonitrile mixtures for imine formation) to avoid side reactions. Post-synthesis purification via column chromatography and characterization by NMR (¹H/¹³C) and HPLC (≥95% purity) are critical .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the fluorinated carbons (δ ~120-130 ppm for ¹⁹F NMR) and hydroxyl proton (broad singlet at δ ~5 ppm in ¹H NMR).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 330.3 g/mol via ESI-MS).
  • X-ray Crystallography : Resolve the stereochemistry of the 4-hydroxyl and 3-carboxylate groups using SHELXL for refinement .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at –20°C in sealed, light-resistant containers. Avoid exposure to moisture due to hydrolysis risks at the ester group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How do the fluorinated groups influence the compound’s reactivity in ring-opening or substitution reactions?

  • Methodological Answer : The 5,5-difluoro motif introduces steric and electronic effects that stabilize the chair conformation of the piperidine ring. This reduces nucleophilic attack at adjacent positions but enhances electrophilic reactivity at the 4-hydroxyl group. Computational modeling (DFT) can predict regioselectivity in derivatization reactions .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The hydroxyl and ester groups create polarity variations, complicating crystal growth. Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane) to slow crystallization. Validate crystal structures with SHELXL and check for twinning using PLATON .

Q. How can structure-activity relationships (SARs) be explored for this compound in medicinal chemistry?

  • Methodological Answer :

  • Pharmacophore Modeling : Map the hydroxyl, fluorinated, and benzyl groups as potential interaction sites.
  • Biological Assays : Test inhibitory effects on enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data Analysis : Correlate substituent modifications (e.g., benzyl → trifluoromethylbenzyl) with activity changes using multivariate regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.